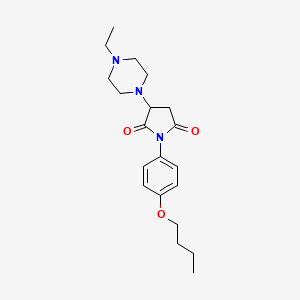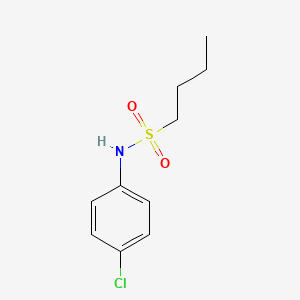![molecular formula C22H18N2OS2 B5231152 (5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylquinoline-4-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with phenyl isothiocyanate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, strong bases like sodium hydride, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Functionalized quinoline or phenyl derivatives.
Scientific Research Applications
(5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiazolidinone ring may interact with cellular proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2Z)-2-(1-methylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(2Z)-2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the specific arrangement of its functional groups. The presence of the ethyl group on the quinoline moiety and the phenyl group on the thiazolidinone ring contribute to its distinct chemical reactivity and biological activity. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-2-23-15-14-16(18-10-6-7-11-19(18)23)12-13-20-21(25)24(22(26)27-20)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b16-12-,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUQKQIYKVUJE-BLGUCIKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)/C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B5231080.png)
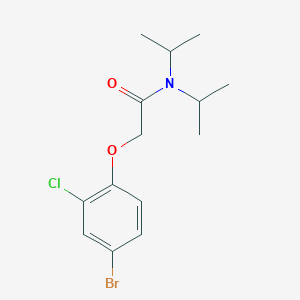
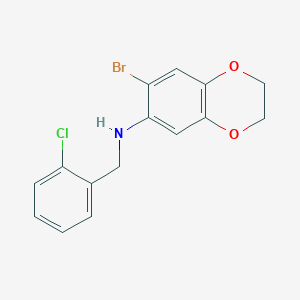
![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]ACETAMIDE](/img/structure/B5231132.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
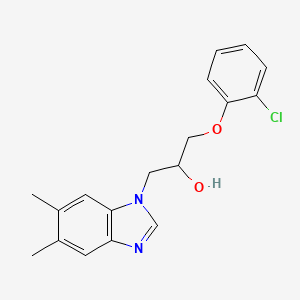
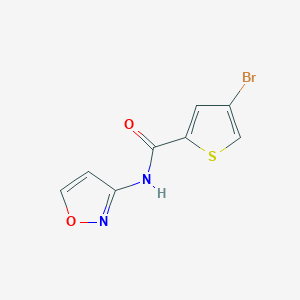
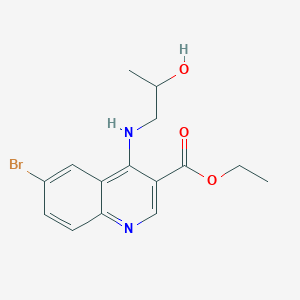
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
